molecular formula C21H21ClN4O5S B2881685 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868677-12-7

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2881685
CAS No.: 868677-12-7
M. Wt: 476.93
InChI Key: MOFKDHYPSVJFQA-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H21ClN4O5S and its molecular weight is 476.93. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

Research on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the compound , has been conducted to understand their crystal structures, Hirshfeld surfaces, and biological activities. The compounds exhibited significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus, with the intermolecular hydrogen bonds playing a crucial role in their structural stability. This suggests potential applications in developing antibacterial agents and antioxidants (Karanth et al., 2019).

Anticancer Evaluation

Another study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Anti-tubercular Activity

A series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activities against Mycobacterium tuberculosis. This highlights the potential use of these compounds in the development of new anti-tubercular drugs (Dighe et al., 2012).

Molecular Rearrangements and Synthetic Methodologies

The photochemistry of 1,2,4-oxadiazoles, closely related to the compound , has been explored, showing molecular rearrangements that lead to the synthesis of 1,2,4-thiadiazoles. This research provides insights into synthetic methodologies that could be applied to the synthesis of related compounds, expanding their applications in various chemical and pharmaceutical fields (Vivona et al., 1997).

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S/c1-26(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)19(27)23-21-25-24-20(31-21)17-6-2-3-7-18(17)22/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFKDHYPSVJFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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